molecular formula C18H21NO2 B3121578 Ethyl 3-[(diphenylmethyl)amino]propanoate CAS No. 289637-69-0

Ethyl 3-[(diphenylmethyl)amino]propanoate

Cat. No.: B3121578
CAS No.: 289637-69-0
M. Wt: 283.4 g/mol
InChI Key: OYZYPJYAYKNETP-UHFFFAOYSA-N
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Description

Ethyl 3-[(diphenylmethyl)amino]propanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is an ester derivative of β-alanine, featuring a diphenylmethylamino group attached to the propanoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(diphenylmethyl)amino]propanoate typically involves the esterification of β-alanine with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: β-Alanine reacts with ethanol in the presence of a strong acid such as sulfuric acid to form ethyl β-alaninate.

    Amidation: The ethyl β-alaninate is then reacted with diphenylmethylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(diphenylmethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Ethyl 3-[(diphenylmethyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(diphenylmethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Ethyl 3-[(diphenylmethyl)amino]propanoate can be compared with other similar compounds such as:

    Methyl 3-(dimethylamino)propanoate: Similar in structure but with a dimethylamino group instead of a diphenylmethylamino group.

    Ethyl 3-(dimethylamino)propanoate: Similar ester structure but with a dimethylamino group.

    Ethyl butylacetylaminopropionate:

Uniqueness

This compound is unique due to the presence of the diphenylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature contributes to its potential biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-(benzhydrylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-17(20)13-14-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZYPJYAYKNETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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